

Spectroscopic Profile of Chloramine-B Hydrate: A Technical Guide

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Compound of Interest

Compound Name: Chloramine-b hydrate

Cat. No.: B1591345

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Chloramine-B hydrate**, a significant compound in medicinal and organic chemistry. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the analysis and application of this compound.

Spectroscopic Data of Chloramine-B Hydrate

The following sections present a summary of the key spectroscopic data for **Chloramine-B hydrate**. While direct access to proprietary spectral databases is restricted, this guide provides representative data based on available information for **Chloramine-B hydrate** and closely related sulfonamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **Chloramine-B hydrate**, both ^1H and ^{13}C NMR spectra provide characteristic signals corresponding to its molecular structure. The data presented here is based on typical chemical shifts for the functional groups present in the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: ^1H NMR Spectroscopic Data for **Chloramine-B Hydrate** (Representative)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.40 - 7.60	Multiplet	Aromatic protons (meta and para to $-\text{SO}_2\text{NCl}^-$)
7.80 - 8.00	Multiplet	Aromatic protons (ortho to $-\text{SO}_2\text{NCl}^-$)

Table 2: ^{13}C NMR Spectroscopic Data for **Chloramine-B Hydrate** (Representative)

Chemical Shift (δ) ppm	Assignment
126.0 - 129.0	Aromatic CH (ortho and meta)
132.0 - 134.0	Aromatic CH (para)
140.0 - 143.0	Aromatic C (ipso, attached to S)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. The Attenuated Total Reflectance (ATR) technique is particularly suitable for solid samples like **Chloramine-B hydrate**. The characteristic absorption bands are indicative of the sulfonyl, N-Cl, and aromatic groups.

Table 3: FT-IR Spectroscopic Data for **Chloramine-B Hydrate** (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3600	Broad	O-H stretch (water of hydration)
3000 - 3100	Medium	Aromatic C-H stretch
1630 - 1650	Medium	H-O-H bend (water of hydration)
1440 - 1480	Strong	Aromatic C=C stretch
1300 - 1350	Strong	Asymmetric SO ₂ stretch
1150 - 1180	Strong	Symmetric SO ₂ stretch
900 - 950	Medium	S-N stretch
680 - 750	Strong	Aromatic C-H bend (out-of-plane)
550 - 650	Medium	N-Cl stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like **Chloramine-B hydrate**, characteristic absorption bands arise from $\pi \rightarrow \pi^*$ transitions in the benzene ring.

Table 4: UV-Vis Spectroscopic Data for **Chloramine-B Hydrate** (Representative)

Wavelength (λ_{max}) nm	Molar Absorptivity (ϵ) L mol ⁻¹ cm ⁻¹	Solvent	Assignment
~ 220 - 230	~ 8000 - 12000	Methanol or Water	$\pi \rightarrow \pi^*$ transition (Benzene ring)
~ 260 - 270	~ 500 - 1000	Methanol or Water	$\pi \rightarrow \pi^*$ transition (Benzene ring, fine structure)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

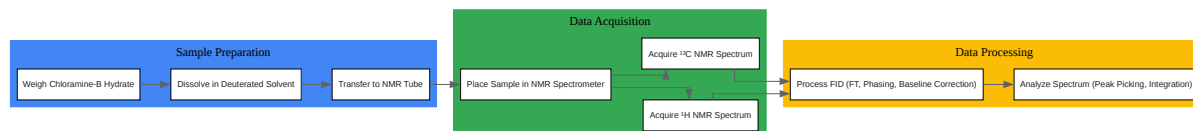
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Varian, 300-500 MHz) is employed for analysis.

Sample Preparation:

- Approximately 10-20 mg of **Chloramine-B hydrate** is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).
- The solution is transferred to a standard 5 mm NMR tube.
- A small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable internal standard for D₂O, is added.

Data Acquisition:

- ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse width of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.



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NMR Spectroscopy Experimental Workflow

ATR-FTIR Spectroscopy Protocol

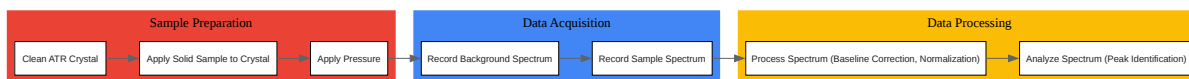
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) is used.

Sample Preparation:

- Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- A small amount of solid **Chloramine-B hydrate** powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.^[4]
- A pressure arm is applied to ensure good contact between the sample and the crystal.^[5]

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then recorded.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.



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ATR-FTIR Spectroscopy Experimental Workflow

UV-Vis Spectroscopy Protocol

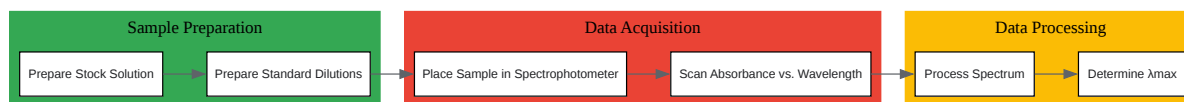
Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

Sample Preparation:

- A stock solution of **Chloramine-B hydrate** is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., methanol or deionized water) in a volumetric flask.
- A series of standard solutions of varying concentrations are prepared by diluting the stock solution.

Data Acquisition:

- The spectrophotometer is calibrated using a blank solution (the solvent used for sample preparation).
- The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-400 nm).
- The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

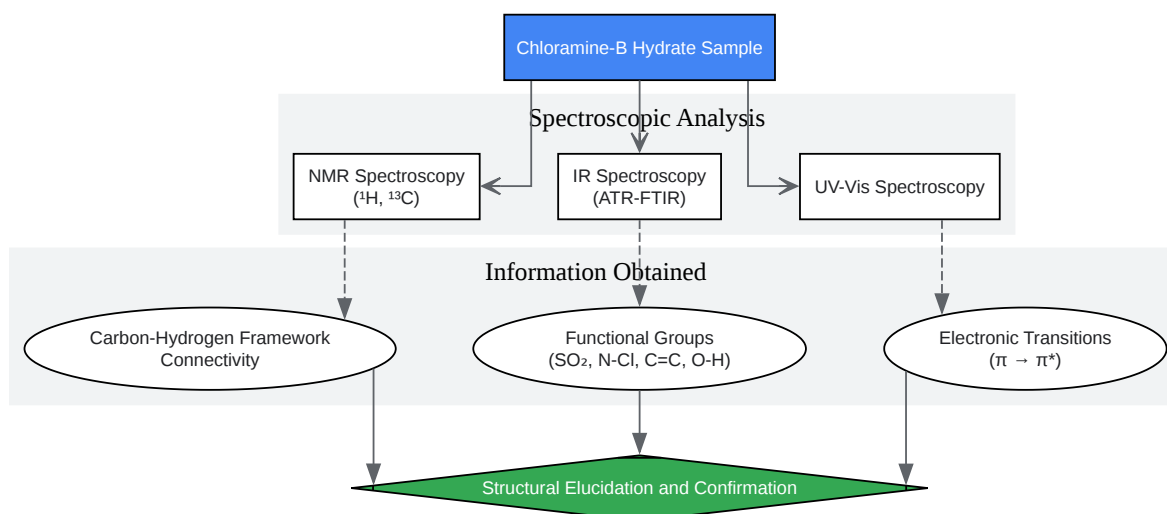


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UV-Vis Spectroscopy Experimental Workflow

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression where the information from each technique complements the others to confirm the structure and purity of the compound.



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Logical Flow of Spectroscopic Data Interpretation

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